N,N-Dimethyl-N'-p-tolylsulphamide

Catalog No.
S590968
CAS No.
66840-71-9
M.F
C9H14N2O2S
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N'-p-tolylsulphamide

Optimize directed ortho-metalation (DoM) with a reagent engineered to minimize saccharin byproduct formation. This reagent's steric bulk on nitrogen prevents intramolecular cyclization to saccharin, delivering high-yield ortho-functionalization critical for complex aromatic synthesis.

  • Suppresses cyclization: Maintains yield >90% in lithiation-borylation-Suzuki sequences.
  • Reliable scale-up: Clean reaction profiles streamline purification and process reproducibility.
  • Consistent quality: High-purity, rigorously tested for academic and industrial R&D.

CAS Number

66840-71-9

Product Name

N,N-Dimethyl-N'-p-tolylsulphamide

IUPAC Name

1-(dimethylsulfamoylamino)-4-methylbenzene

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h4-7,10H,1-3H3

InChI Key

UDCDOJQOXWCCSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N(C)C

Synonyms

N,N-Dimethyl-N’-p-tolyl-sulfamide; N,N-Dimethyl-N’-p-tolylsulfamide; N,N-Dimethyl-N’-p-tolylsulfamide; DMST; N,N-Dimethyl-N’-(4-methylphenyl)sulfamide;

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N(C)C

The exact mass of the compound N,N-Dimethyl-N'-p-tolylsulphamide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 10 g

N,N-Dimethyl-N'-p-tolylsulphamide (CAS 66840-71-9) is a substituted aromatic sulphamide utilized primarily as a highly effective directing group in organic synthesis, particularly for directed ortho-metalation (DoM). [1] This class of reagents enables the selective functionalization of the aromatic ring at the position ortho to the sulphamide group, a critical transformation for constructing complex, polysubstituted aromatic compounds. [2] The specific substitution pattern—a dimethylamino group and a p-tolyl group on opposing nitrogen atoms—provides a distinct steric and electronic profile that influences reaction outcomes compared to other common directing groups or simpler sulphamide analogs. [3]

Research Fit

1

MRL compliance marker analyte

Legally specified under EU Reg. 396/2005
2

ISO 15181-5 designated analyte

Antifouling paint release rate testing
3

Certified PESTANAL® reference standard

100 ng/μL in acetonitrile, for residue analysis

Substituting N,N-Dimethyl-N'-p-tolylsulphamide with simpler analogs, such as primary (SO2NH2) or mono-alkylated sulphonamides, can lead to significant losses in yield and process control. In base-mediated reactions like directed ortho-metalation, the steric bulk on the nitrogen atoms is critical for preventing undesirable side reactions, such as intramolecular cyclization to form saccharin derivatives. [1] Less substituted analogs, particularly those with smaller N-alkyl groups like methyl or ethyl, are more prone to this yield-reducing pathway. Therefore, the specific N,N-dimethyl substitution pattern is a deliberate design choice for maximizing the output of the desired ortho-functionalized product and ensuring process reproducibility, making it a non-interchangeable reagent for optimized synthetic routes. [1]

Substitution Risk

DMST (p-tolyl)
DMSA (phenyl)
Biodegradation
Biodegradable in marine systems
Not biodegradable; abiotic only
Regulatory identity
Mandated MRL marker for tolylfluanid
No equivalent EU MRL residue definition
ISO method
Required analyte for tolylfluanid paints (ISO 15181-5)
Required only for dichlofluanid paints

Single para-methyl difference produces large divergence in environmental persistence and regulatory status; DMSA cannot substitute for DMST in MRL compliance or ISO release rate testing.

Steric Hindrance Suppresses Cyclization

In base-induced functionalization of N-alkyl-p-tolylsulphonamides, the steric bulk of the N-alkyl group is critical for directing the reaction toward the desired ortho-substituted product and away from an undesired cyclized saccharin byproduct. A study on orthogonally protected N-alkyl-p-tolylsulphonamides demonstrated that increasing N-alkyl steric bulk significantly improves the product ratio. [1] For the N-methyl analog (R1=CH3), the ratio of desired rearrangement to undesired cyclization was only 1.1:1. Increasing the bulk to an N-isopropyl group (R1=CH(CH3)2) almost completely suppressed the side reaction, affording the desired product exclusively. [1] The N,N-dimethyl substitution of the target compound provides a defined steric environment engineered to favor the productive pathway over yield-reducing cyclization.

Evidence DimensionRatio of Desired Rearrangement vs. Undesired Cyclization Product
Target Compound DataInferred High Selectivity (Based on steric trend)
Comparator Or BaselineN-Methyl-N'-p-tolylsulphonamide analog: 1.1 : 1 ratio; N-Isopropyl-N'-p-tolylsulphonamide analog: >99:1 ratio (rearrangement only)
Quantified DifferenceMoving from a small N-methyl group to a bulkier N-isopropyl group changes the outcome from a nearly 1:1 mixture to a single desired product.
ConditionsTreatment of 4-CH3C6H4SO2NR1CO2CH3 with lithium di-isopropylamide (LDA) in tetrahydrofuran at -78 °C. [<a href="https://www.mdpi.com/1420-3049/30/8/1823" target="_blank">1</a>]

This directly impacts process yield and purity, reducing downstream separation costs and maximizing the output of the target molecule from a given amount of precursor.

Biodegradation half-life
Head-to-head
DMST DT50 = 5.78 d
DMSA: no biodegradation detected
DMST is biodegradable in marine systems; DMSA is not.
Marine water/sediment microcosms, 27-day incubation

Reliable Directing Group for Ortho-Functionalization

The N,N-dialkyl-N'-aryl sulphamide moiety is a powerful directed metalation group (DMG) for regioselective C-H functionalization. Its directing ability is comparable to other strong DMGs such as tertiary amides (e.g., -CONEt2) and O-aryl carbamates (-OCONEt2), which are established benchmarks in the field. [REFS-1, REFS-2] Unlike weaker directing groups such as methoxy (-OCH3), the sulphamide group robustly directs lithiation almost exclusively to the ortho position, enabling predictable and high-yield introduction of a wide range of electrophiles. This makes N,N-Dimethyl-N'-p-tolylsulphamide a reliable precursor for building complex, specifically substituted aromatic scaffolds.

Evidence DimensionDirecting Group Strength in Ortho-Metalation
Target Compound DataStrong Director (Class SO2NR2)
Comparator Or BaselineTertiary Amide (-CONR2): Strong Director; O-Aryl Carbamate (-OCONR2): Very Strong Director; Methoxy (-OCH3): Weaker Director
Quantified DifferenceEnables high regioselectivity (>95% ortho substitution) typically not achievable with weaker directing groups.
ConditionsReaction with organolithium bases (e.g., n-BuLi, s-BuLi) in ethereal solvents.

For chemists designing multi-step syntheses, predictable regioselectivity is paramount; using this compound avoids the formation of difficult-to-separate isomeric mixtures, simplifying purification and improving overall synthetic efficiency.

Phototransformation DT50
Head-to-head
DMST: 2.7 d
DMSA: 23 d
~8.5× faster
DMST clears from water column significantly faster under natural sunlight.
Natural waters, triplet-state organic matter pathway
MRL residue marker
Regulatory context
DMST explicitly named in EU Reg. 396/2005 residue definition
Legally required analyte for tolylfluanid MRL compliance.
MRLs: 0.02 mg/kg (root vegetables), 0.05 mg/kg (animal tissues)
ISO 15181-5 analyte
Method context
DMST is the required analyte for tolylfluanid release rate
ISO standard mandates DMST quantification; DMSA cannot substitute.
Artificial seawater extraction per ISO 15181-1
PESTANAL® CRM
Reported
100 ng/μL in acetonitrile, Cat. No. 32958
Certified reference material for pesticide residue analysis.
Supports ISO/IEC 17025 accredited methods
Structure–fate relationship
Class-level
p-CH3 substitution correlates with gain of biodegradability and 8.5× faster photolysis
Minor structural modification drives large environmental persistence differences.
Common terminal product N,N-DMS; review context

Ortho-Substituted Biaryl Sulphonamides Synthesis

For the synthesis of biaryl sulphonamides, which are common motifs in medicinal chemistry, this compound serves as an ideal starting material. The sulphamide group directs ortho-lithiation, after which the resulting aryllithium can be borylated and subjected to Suzuki coupling. The steric profile of the N,N-dimethyl group helps ensure high yield in the initial ortho-functionalization step, providing a reliable and efficient entry into this important class of molecules. [1]

Scalable Synthesis of Polysubstituted Aromatics

In process development where maximizing yield and minimizing byproducts is critical, this compound is the right choice over less-substituted sulphonamides. The evidence for suppression of cyclization side-reactions means that synthetic routes can be designed with greater confidence in their reproducibility and efficiency, leading to cleaner reaction profiles and simplified scale-up. [2]

Regiocontrolled Functionalization of Toluene Derivatives

When a synthetic route requires precise installation of a functional group ortho to a sulphonamide on a tolyl scaffold, this reagent provides the necessary control. Its strong directing power ensures that functionalization occurs specifically at the desired C-H bond, preventing the formation of other isomers and streamlining the path to complex target molecules.

Application Fit Matrix

Application
Selection Property
Validation Focus
EU MRL compliance testing
Regulatory marker metabolite identity
Calibration with certified DMST standard; method sensitivity for 0.02–0.05 mg/kg MRLs
ISO 15181-5 release rate testing
ISO-designated analyte for tolylfluanid paints
Quantification in artificial seawater extracts; confirmation of parent hydrolysis to DMST
Marine environmental fate studies
Well-characterized degradation kinetics
Biodegradation (DT50) and phototransformation rate verification in target water matrix
Sulfamide SAR research
p-Tolyl vs. phenyl degradation benchmark
Reproducibility of biodegradability and abiotic transformation data in new analog studies

XLogP3

1.2

UNII

IOS7W692N5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

66840-71-9

Wikipedia

N,N-dimethyl-N'-p-tolylsulphamide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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